(9Z,12E)-hexadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12E)-Hexadeca-9,12-dienoic acid is a polyunsaturated fatty acid with two double bonds located at positions 9 and 12. This compound is part of the broader class of octadecadienoic acids, which are known for their significant roles in biological systems and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-Hexadeca-9,12-dienoic acid typically involves multiple steps. One common method starts with 7-bromo-heptan-1-ol, which undergoes copper-catalyzed couplings to form the desired trans bromo precursors. These precursors are then converted into nitrile derivatives, which are further processed to yield the final product . The overall yield of this process can vary, but it generally involves several steps with specific reaction conditions to ensure high purity and isomeric specificity .
Industrial Production Methods
Industrial production of (9Z,12E)-Hexadeca-9,12-dienoic acid often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(9Z,12E)-Hexadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce saturated fatty acids .
Scientific Research Applications
(9Z,12E)-Hexadeca-9,12-dienoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (9Z,12E)-Hexadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes . Additionally, it can act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-Octadecadienoic acid (Linoleic acid): This compound has two cis double bonds and is a common dietary fatty acid.
(9E,12E)-Octadecadienoic acid: This isomer has two trans double bonds and different biological properties compared to (9Z,12E)-Hexadeca-9,12-dienoic acid.
Uniqueness
(9Z,12E)-Hexadeca-9,12-dienoic acid is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H28O2 |
---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(9Z,12E)-hexadeca-9,12-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7- |
InChI Key |
RVEKLXYYCHAMDF-HTKRNXBHSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.